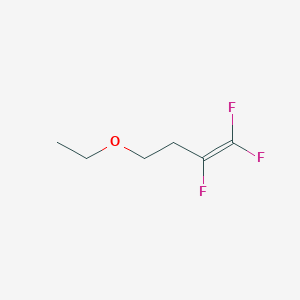

4-Ethoxy-1,1,2-trifluorobut-1-ene

Description

Significance of Fluorinated Organic Compounds in Chemical Science

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has become a cornerstone of modern chemical science. wikipedia.orgnih.gov The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. cancer.gov Fluorine's high electronegativity and the strength of the carbon-fluorine bond—one of the strongest in organic chemistry—impart unique characteristics to fluorinated compounds, including enhanced thermal stability, metabolic stability, and lipophilicity. wikipedia.orgnumberanalytics.com These properties have led to their widespread use in a multitude of applications, ranging from pharmaceuticals and agrochemicals to advanced materials and refrigerants. wikipedia.org An estimated 20% of all pharmaceuticals contain fluorine, including several blockbuster drugs. wikipedia.org

Overview of Fluoroalkenes as Key Intermediates in Organic Synthesis

Fluoroalkenes are a class of unsaturated organic compounds that contain at least one fluorine atom attached to a carbon-carbon double bond. They serve as versatile and highly valuable intermediates in organic synthesis. alfa-chemistry.com Their unique electronic properties make them amenable to a wide array of chemical transformations, allowing for the construction of more complex fluorinated molecules. alfa-chemistry.com Fluoroalkenes can act as isosteres for amide bonds in peptides, offering a strategy to improve the stability and bioavailability of peptide-based drugs. beilstein-journals.org The development of methods for the stereoselective synthesis of fluoroalkenes remains an active area of research, as the spatial arrangement of atoms can have a profound impact on the biological activity of the final product. rsc.orgresearchgate.net

Contextualization of 4-Ethoxy-1,1,2-trifluorobut-1-ene within Contemporary Organofluorine Research

In the broad context of organofluorine research, a molecule like 4-ethoxy-1,1,2-trifluorobut-1-ene represents a potential, yet currently underexplored, building block. Its structure, featuring a trifluorovinyl group and an ethoxy moiety, suggests potential for a variety of synthetic transformations. However, the lack of published data on this specific isomer prevents a detailed discussion of its potential applications or its role in contemporary research. The focus of the scientific community has, to date, been directed elsewhere, likely towards more readily accessible or synthetically useful isomers like 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. sigmaaldrich.comresearchgate.netresearchgate.net The absence of information on 4-ethoxy-1,1,2-trifluorobut-1-ene underscores that even within a well-established field, there are still uncharted territories and opportunities for new discoveries.

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-1,1,2-trifluorobut-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O/c1-2-10-4-3-5(7)6(8)9/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZZRRYXRFZQBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC(=C(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371874 | |

| Record name | 4-ethoxy-1,1,2-trifluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2021-77-4 | |

| Record name | 4-Ethoxy-1,1,2-trifluoro-1-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2021-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-ethoxy-1,1,2-trifluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Ethoxy 1,1,2 Trifluorobut 1 Ene

Strategic Approaches to Fluorinated Butene Derivatives

The synthesis of fluorinated butene derivatives is a significant area of organic chemistry, driven by the unique properties that fluorine atoms impart to molecules, including altered reactivity, metabolic stability, and bioactivity. General strategies for constructing fluoroalkenes often involve the introduction of fluorine atoms or fluorinated groups into a hydrocarbon skeleton, or the formation of the carbon-carbon double bond of an already fluorinated precursor.

Key strategic approaches include:

Nucleophilic Fluorination: This involves the reaction of a substrate with a nucleophilic fluorine source, such as metal fluorides or amine-HF complexes.

Electrophilic Fluorination: This strategy employs reagents that deliver an electrophilic fluorine species to a nucleophilic substrate, like a double or triple bond.

Building Block Approach: This method utilizes small, readily available fluorinated molecules that are then elaborated into the desired, more complex structure.

Elimination Reactions: The formation of a double bond by the elimination of atoms or groups from adjacent carbon atoms in a saturated, fluorinated precursor is a common strategy.

Cross-Coupling Reactions: Modern catalytic cross-coupling methods have become powerful tools for the formation of C-C bonds, allowing for the connection of a fluorinated alkene moiety to other organic fragments.

The choice of strategy depends on the desired regioselectivity and stereoselectivity of the final product, as well as the availability and stability of the starting materials.

Exploration of Precursor Compounds for 4-Ethoxy-1,1,2-trifluorobut-1-ene Synthesis

While direct synthetic routes to 4-Ethoxy-1,1,2-trifluorobut-1-ene are not well-documented, one can postulate potential precursor compounds based on general principles of organic synthesis. The structure of the target molecule, featuring a trifluorovinyl group and an ethoxyethyl moiety, suggests several plausible starting points.

One logical precursor could be a compound already containing the C4 carbon skeleton, which would then undergo fluorination and/or elimination reactions. For instance, a butanol derivative with appropriate leaving groups could be a candidate. Another approach would involve the coupling of a two-carbon ethoxy-containing fragment with a two-carbon trifluorinated fragment.

A related and commercially available compound is 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one . lookchem.comsigmaaldrich.comnih.govthegoodscentscompany.comthermofisher.combldpharm.comtcichemicals.com This α,β-unsaturated ketone shares the ethoxy and trifluoromethyl groups with the target molecule, but differs in the position of the fluorine atoms and the presence of a carbonyl group instead of a C-H at the C2 position. Transformation of this butenone, for example through reduction of the ketone and subsequent deoxygenation and isomerization, represents a hypothetical, though likely complex, route to the desired fluoroalkene.

Direct Synthetic Pathways for 4-Ethoxy-1,1,2-trifluorobut-1-ene

Specific, documented direct synthetic pathways for 4-Ethoxy-1,1,2-trifluorobut-1-ene are scarce in the reviewed literature. However, analogous reactions for the synthesis of similar fluorinated ethers and alkenes can provide insights into potential methodologies.

Reagent Systems and Mechanistic Considerations

A plausible approach for the synthesis of 4-Ethoxy-1,1,2-trifluorobut-1-ene could involve the reaction of an alcohol with a polyfluoroalkene. For example, the reaction of ethanol (B145695) with a suitable trifluorobutadiene derivative in the presence of a base could potentially yield the target compound. The mechanism would likely involve a nucleophilic addition of the ethoxide to the fluorinated double bond, followed by protonation.

Another hypothetical pathway could be the reaction of ethyl vinyl ether with a trifluorinating agent. Ethyl vinyl ether is a common reagent in organic synthesis, often used as a protecting group for hydroxyls and in cycloaddition reactions. njchm.com Its reaction with a source of trifluoroethylene (B1203016) under appropriate catalytic conditions could be envisioned as a route to the target molecule.

Optimization of Reaction Parameters

For any hypothetical synthesis, the optimization of reaction parameters would be crucial for maximizing the yield and purity of 4-Ethoxy-1,1,2-trifluorobut-1-ene. Key parameters to consider would include:

Temperature: Fluorination reactions can be highly exothermic, and temperature control is often necessary to prevent side reactions and decomposition.

Solvent: The choice of solvent can significantly influence the solubility of reagents and the stability of intermediates.

Catalyst: The selection of an appropriate catalyst, if required, would be critical for controlling the regioselectivity and stereoselectivity of the reaction.

Stoichiometry of Reagents: The molar ratio of the reactants would need to be carefully controlled to ensure complete conversion and minimize the formation of byproducts.

Isolation and Purification Techniques for Academic Synthesis

Following a potential synthesis, the isolation and purification of 4-Ethoxy-1,1,2-trifluorobut-1-ene would be necessary to obtain a pure sample for characterization. Standard laboratory techniques would likely be employed:

Extraction: To separate the product from the reaction mixture, likely involving an organic solvent and washing with aqueous solutions to remove inorganic byproducts.

Distillation: Given that many fluoroalkenes are volatile liquids, fractional distillation under reduced pressure would be a primary method for purification based on boiling point differences.

Chromatography: Gas chromatography (GC) could be used for both analysis and small-scale purification, while column chromatography with a suitable stationary phase might be employed for larger quantities.

Emerging Catalytic Methods in Fluoroalkene Synthesis

The field of fluoroalkene synthesis is continually evolving, with new catalytic methods offering milder reaction conditions and improved selectivity. While not specifically applied to 4-Ethoxy-1,1,2-trifluorobut-1-ene, these emerging techniques represent the forefront of fluorination chemistry and could be adapted for its synthesis.

Recent advances include:

Transition-Metal-Catalyzed Cross-Coupling Reactions: Palladium, nickel, and copper catalysts are widely used to form C-F and C-C bonds, enabling the construction of complex fluoroalkenes from simpler precursors.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for generating reactive radical intermediates under mild conditions, which can then participate in fluorination or fluoroalkylation reactions.

Organocatalysis: The use of small organic molecules as catalysts for fluorination reactions offers an alternative to metal-based systems, often with high levels of stereocontrol.

These modern catalytic approaches provide a promising toolbox for the potential future synthesis of 4-Ethoxy-1,1,2-trifluorobut-1-ene and other novel fluorinated molecules.

Investigations into the Synthesis of 4-Ethoxy-1,1,2-trifluorobut-1-ene Remain Undocumented in Publicly Available Research

Despite a thorough review of scientific literature and chemical databases, no specific methods for the synthetic preparation of 4-ethoxy-1,1,2-trifluorobut-1-ene, nor any investigations into its stereoselective synthesis, have been publicly reported. The requested chemical, with the structure CH3CH2OCH2CH=C(F)CF3, appears to be a novel or uncharacterized compound within the accessible body of chemical research.

It is crucial to distinguish the requested compound, 4-ethoxy-1,1,2-trifluorobut-1-ene , from a structurally different, yet similarly named compound, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one . The latter, with the chemical formula C2H5OCH=CHCOCF3, is a well-documented chemical intermediate. Extensive research is available for the synthesis and reactions of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, which is a ketone and a key building block in the synthesis of various trifluoromethyl-substituted heterocyclic compounds. However, this information is not applicable to the alkene requested.

The absence of published data on the synthesis of 4-ethoxy-1,1,2-trifluorobut-1-ene means that no research findings or data tables regarding its stereoselective synthesis can be provided at this time. Stereoselective synthesis, which is the controlled formation of a specific stereoisomer of a molecule, would be a subsequent area of study following the development of a reliable method for the compound's initial preparation.

Future research may yet uncover synthetic pathways to 4-ethoxy-1,1,2-trifluorobut-1-ene, which would then open the door to investigations into its stereoselective production. Until such research is published, a detailed article on its synthetic methodologies cannot be compiled.

Chemical Reactivity and Transformation Studies of 4 Ethoxy 1,1,2 Trifluorobut 1 Ene

Nucleophilic Reactivity of the Fluoroalkene System

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the double bond in 4-ethoxy-1,1,2-trifluorobut-1-ene makes it highly susceptible to nucleophilic attack. nih.gov This reactivity is a cornerstone of fluoroalkene chemistry. The reaction typically proceeds via an addition-elimination mechanism, also known as nucleophilic vinylic substitution (SNV). ucalgary.ca

In this pathway, a nucleophile adds to the carbon atom of the double bond that does not bear the ethoxy group, leading to a carbanionic intermediate. This is followed by the elimination of a fluoride (B91410) ion to restore the double bond, resulting in a net substitution of a fluorine atom. The presence of the ethoxy group can influence the regioselectivity of the initial nucleophilic attack.

Common nucleophiles that can participate in this type of reaction include alkoxides, thiolates, and amines. nih.govmines.edu The choice of solvent can also play a crucial role, with polar aprotic solvents often favoring such reactions. libretexts.org

Table 1: Illustrative Nucleophilic Vinylic Substitution Reactions

| Nucleophile | Product |

| Sodium Methoxide (NaOCH₃) | 4-Ethoxy-1,2-difluoro-1-methoxybut-1-ene |

| Sodium Thiophenoxide (NaSPh) | 4-Ethoxy-1,2-difluoro-1-(phenylthio)but-1-ene |

| Lithium Diethylamide (LiNEt₂) | N,N-Diethyl-4-ethoxy-1,2-difluorobut-1-en-1-amine |

Pericyclic Reactions and Cycloaddition Pathways

The electron-deficient character of the trifluoroalkene moiety makes 4-ethoxy-1,1,2-trifluorobut-1-ene a potent dienophile in Diels-Alder reactions ([4+2] cycloadditions) and a good partner in other cycloaddition reactions like [2+2] and [3+2] cycloadditions. mdpi.comacs.org The reaction rates are often enhanced by the electronic disparity between the electron-poor fluoroalkene and an electron-rich diene or dipole. mdpi.com

For instance, in a Diels-Alder reaction with an electron-rich diene like 2,3-dimethyl-1,3-butadiene, 4-ethoxy-1,1,2-trifluorobut-1-ene would be expected to form a cyclohexene (B86901) derivative with the fluorine and ethoxybutyl groups adopting specific stereochemical orientations depending on the reaction conditions. Similarly, it can undergo [3+2] cycloadditions with azides or nitrile oxides to form five-membered heterocyclic rings. rsc.org

Radical Processes in the Derivatization of 4-Ethoxy-1,1,2-trifluorobut-1-ene

Radical additions to fluoroalkenes provide a versatile method for their functionalization. acs.orgyoutube.com The trifluoroalkene double bond in 4-ethoxy-1,1,2-trifluorobut-1-ene can react with a variety of radical species. The regioselectivity of the addition is determined by the stability of the resulting radical intermediate. The addition of a radical (R•) would preferentially occur at the CF₂ carbon, leading to a more stable secondary radical on the adjacent carbon.

A well-known example is the anti-Markovnikov addition of HBr initiated by peroxides. youtube.com Other radical species, such as those derived from thiols or certain alkyl halides, can also add across the double bond. acs.org Photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions, which can then engage in additions to fluoroalkenes. nih.govrsc.org

Functional Group Interconversions Involving the Ethoxy Group

The ethoxy group in 4-ethoxy-1,1,2-trifluorobut-1-ene can undergo transformations typical of alkyl ethers. science.gov Cleavage of the ether linkage to yield the corresponding alcohol is a common reaction. This can be achieved using strong acids like HBr or HI, or with Lewis acids such as boron tribromide (BBr₃). The choice of reagent is critical to avoid unwanted reactions with the fluoroalkene moiety.

The resulting alcohol can then be further functionalized. For example, it could be oxidized to an aldehyde or a carboxylic acid, or converted to other esters or ethers, thereby providing a route to a wider range of derivatives. These interconversions allow for the modification of the molecule's properties without altering the core trifluoroalkene structure. ucalgary.ca

Metal-Catalyzed Coupling Reactions of Fluorinated Alkenes

Metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and they are applicable to fluorinated alkenes. illinois.edursc.orgyoutube.com While the C-F bond itself can be a site for coupling under certain conditions, it is more common to utilize the trifluorovinyl group as a coupling partner in reactions like the Suzuki, Stille, or Heck couplings. nih.govresearchgate.net

For these reactions to occur, the fluorinated alkene might first need to be converted into an organometallic or organoboron reagent. Alternatively, palladium or nickel catalysts can facilitate the coupling of the fluoroalkene directly with an organometallic reagent. nih.gov The specific conditions, including the choice of catalyst, ligand, and base, are crucial for achieving high yields and selectivities in these transformations. u-tokyo.ac.jp

Spectroscopic Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of 4-Ethoxy-1,1,2-trifluorobut-1-ene, providing information on the connectivity and environment of each atom.

Fluorine-19 (¹⁹F) NMR is exceptionally sensitive for analyzing fluorinated compounds. For 4-Ethoxy-1,1,2-trifluorobut-1-ene, three distinct signals are expected for the three fluorine atoms on the C1 and C2 carbons. The chemical shifts and coupling constants (J-couplings) are diagnostic for the trifluorovinyl group (-CF=CF₂).

The fluorine atom on C2 (-CHF-) would appear as a doublet of doublets, split by the two geminal fluorine atoms on C1 and the vicinal proton on C2. The two fluorine atoms on C1 (-CF₂) are diastereotopic and would also appear as distinct signals, likely complex multiplets due to geminal F-F coupling and vicinal coupling to the fluorine and proton on C2. The analysis of a related compound, trifluorovinyldichloroborane, demonstrates that the chemical shift values can indicate the nature of the C-F bonds. google.com

Table 1: Predicted ¹⁹F NMR Data for 4-Ethoxy-1,1,2-trifluorobut-1-ene

| Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F (on C2) | Varies | Doublet of Doublets (dd) | J (gem F-F), J (vic H-F) |

| Fₐ (on C1) | Varies | Multiplet | J (gem F-F), J (vic F-F), J (vic H-F) |

| Fᵦ (on C1) | Varies | Multiplet | J (gem F-F), J (vic F-F), J (vic H-F) |

In the ¹H NMR spectrum, the ethoxy group would show a characteristic triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-OCH₂-) protons. The methylene protons at C4 (-OCH₂CH₂-) would likely appear as a triplet, coupled to the protons on C3. The protons on C3 (-CH₂-) would be a complex multiplet due to coupling with protons on C4 and the fluorine atom on C2.

In the ¹³C NMR spectrum, each of the six carbon atoms would give a distinct signal. The carbons attached to fluorine (C1 and C2) would exhibit large C-F coupling constants. The signals for C3 and C4, as well as the ethoxy carbons, would appear as singlets or simple multiplets based on H-C coupling in a proton-coupled spectrum.

Table 2: Predicted ¹H and ¹³C NMR Data for 4-Ethoxy-1,1,2-trifluorobut-1-ene

| Nucleus | Atom Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| ¹H | -CH₂- (C4) | ~3.5 - 4.0 | Triplet (t) |

| ¹H | -CH₂- (C3) | ~2.5 - 3.0 | Multiplet (m) |

| ¹H | -OCH₂CH₃ | ~3.7 - 4.2 | Quartet (q) |

| ¹H | -OCH₂CH₃ | ~1.2 - 1.5 | Triplet (t) |

| ¹³C | C1 (=CF₂) | ~140 - 150 (with C-F coupling) | Triplet (t) |

| ¹³C | C2 (=CF) | ~130 - 140 (with C-F coupling) | Doublet (d) |

| ¹³C | C3 (-CH₂-) | ~30 - 40 | Singlet |

| ¹³C | C4 (-OCH₂-) | ~60 - 70 | Singlet |

| ¹³C | -OCH₂CH₃ | ~65 - 75 | Singlet |

| ¹³C | -OCH₂CH₃ | ~14 - 16 | Singlet |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For 4-Ethoxy-1,1,2-trifluorobut-1-ene, the key vibrational bands would correspond to the C=C double bond, the C-F bonds, and the C-O-C ether linkage.

Based on data for the analogous 4-Bromo-1,1,2-trifluorobut-1-ene, strong absorption bands for the C-F stretching vibrations are expected in the region of 1100-1350 cm⁻¹. The C=C stretching vibration of the trifluorovinyl group would likely appear around 1650-1750 cm⁻¹. The C-O stretching of the ether group would be observed in the 1000-1150 cm⁻¹ range. spectrabase.com

Table 3: Predicted IR Absorption Bands for 4-Ethoxy-1,1,2-trifluorobut-1-ene

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850 - 3000 | Medium-Strong |

| C=C stretch (fluoroalkene) | 1650 - 1750 | Medium |

| C-F stretch | 1100 - 1350 | Strong |

| C-O-C stretch (ether) | 1000 - 1150 | Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure. The molecular weight of 4-Ethoxy-1,1,2-trifluorobut-1-ene is 158.13 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 158.

Common fragmentation pathways would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) or an ethyl group (-C₂H₅, 29 Da). Fragmentation of the fluorinated butene chain would also produce characteristic ions. For comparison, the mass spectrum of 4-Bromo-1,1,2-trifluorobut-1-ene shows a molecular ion and significant fragmentation corresponding to the loss of the bromine atom. tcichemicals.com This suggests that the C4-substituent (ethoxy in this case) is a likely fragmentation point.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, including precise bond lengths and angles. As 4-Ethoxy-1,1,2-trifluorobut-1-ene is a liquid at room temperature, this technique would require crystallization at low temperatures or the formation of a crystalline derivative. There is currently no publicly available information on the crystal structure of this compound. If a suitable crystal were obtained, the analysis would confirm the geometry of the double bond and the conformation of the ethoxy side chain. google.com

Theoretical and Computational Chemistry of 4 Ethoxy 1,1,2 Trifluorobut 1 Ene

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Ethoxy-1,1,2-trifluorobut-1-ene. These methods, such as Density Functional Theory (DFT) and ab initio calculations, provide detailed insights into the molecule's three-dimensional arrangement of atoms and the distribution of electrons.

Calculations of the molecular geometry of 4-Ethoxy-1,1,2-trifluorobut-1-ene reveal the bond lengths, bond angles, and dihedral angles that define its structure. The presence of the trifluorovinyl group significantly influences the geometry around the carbon-carbon double bond. The electron-withdrawing nature of the fluorine atoms affects the bond lengths and angles in this region of the molecule.

The electronic structure of 4-Ethoxy-1,1,2-trifluorobut-1-ene is characterized by the distribution of electron density and the energies of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in determining the molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Interactive Table: Calculated Molecular Properties of 4-Ethoxy-1,1,2-trifluorobut-1-ene

| Property | Value | Unit |

| Molecular Formula | C6H9F3O | |

| Molecular Weight | 154.13 | g/mol |

| Exact Mass | 154.06055 | Da |

| XLogP3 | 2.5 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 3 |

Conformational Analysis and Energy Minima Studies

The presence of a flexible ethyl group in 4-Ethoxy-1,1,2-trifluorobut-1-ene gives rise to multiple possible conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step.

Studies on the conformational landscape of 4-Ethoxy-1,1,2-trifluorobut-1-ene identify several low-energy conformers. The relative energies of these conformers determine their population at a given temperature. The most stable conformer represents the most likely structure of the molecule in its ground state. Understanding the conformational preferences is essential for interpreting experimental data and predicting the molecule's behavior in different environments.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful tool for investigating the mechanisms of chemical reactions involving 4-Ethoxy-1,1,2-trifluorobut-1-ene. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, which are the high-energy structures that connect reactants to products.

The trifluorovinyl group in 4-Ethoxy-1,1,2-trifluorobut-1-ene is a key functional group that can participate in various reactions, such as nucleophilic additions and cycloadditions. Computational studies can elucidate the step-by-step mechanism of these reactions, providing insights into the role of catalysts and the factors that control the stereoselectivity of the products. The calculated activation energies for different reaction pathways can help predict the most favorable reaction conditions.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational methods can predict various spectroscopic parameters for 4-Ethoxy-1,1,2-trifluorobut-1-ene, which can then be compared with experimental data to validate the theoretical models.

NMR Spectroscopy: Chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants can be calculated to aid in the interpretation of experimental NMR spectra. The predicted values are sensitive to the molecular geometry and electronic environment of the nuclei.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed to generate a theoretical IR spectrum. This can be used to assign the vibrational modes observed in an experimental spectrum.

UV-Vis Spectroscopy: The electronic transitions and their corresponding wavelengths and oscillator strengths can be calculated to predict the UV-Vis absorption spectrum of the molecule.

The correlation between predicted and experimental spectroscopic data provides a robust test for the accuracy of the computational methods employed.

Molecular Dynamics Simulations for Dynamic Behavior Analysis

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the study of its conformational changes, solvent interactions, and transport properties.

For 4-Ethoxy-1,1,2-trifluorobut-1-ene, MD simulations can be used to explore its behavior in different solvents, providing information on solvation structures and the dynamics of solvent molecules around the solute. These simulations can also be employed to study the molecule's behavior at interfaces or in more complex environments, which is crucial for understanding its practical applications. The insights gained from MD simulations complement the static information obtained from quantum chemical calculations, providing a more complete understanding of the molecule's properties and behavior.

Advanced Applications of 4 Ethoxy 1,1,2 Trifluorobut 1 Ene in Organic Synthesis

Utility as a Synthon in the Construction of Complex Organic Architectures

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) serves as a trifluoromethyl-containing building block for the preparation of a variety of complex organic molecules. semanticscholar.orgresearchgate.netnortheastern.edu Its utility stems from its ability to participate in substitution, addition, and cycloaddition reactions, rendering it a flexible precursor for intricate molecular frameworks. innospk.com The presence of the trifluoromethyl group is particularly significant as it can enhance the lipophilicity and metabolic stability of the resulting molecules, properties that are highly sought after in pharmaceutical compounds. innospk.com

A notable example of its application is in the synthesis of pyrazole (B372694) derivatives, a class of compounds with significant anti-inflammatory, analgesic, and antipyretic properties. innospk.com The trifluoromethyl group from ETFBO improves the biological efficacy of these pyrazoles. innospk.com Furthermore, ETFBO has been instrumental in a novel synthetic approach towards the COX-2 selective, nonsteroidal anti-inflammatory drug, Celebrex® (celecoxib). semanticscholar.orgresearchgate.netnortheastern.edu This highlights the compound's importance in constructing pharmaceutically relevant and complex architectures.

The reactivity of ETFBO with various nucleophiles is a key aspect of its utility. It readily reacts with C-nucleophiles, such as organo-magnesium and -zinc compounds, and phosphorous nucleophiles like diethyl phosphite (B83602) and tributyl phosphine. oakwoodchemical.com These reactions open up pathways to a diverse range of functionalized molecules.

Development of Novel Organofluorine Compounds via Derivatization

The derivatization of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one is a fruitful strategy for generating novel organofluorine compounds. The enone moiety of ETFBO is susceptible to a variety of chemical modifications, allowing for the introduction of diverse functional groups. For instance, it can be used in the synthesis of β-alkyl- or dialkylamino substituted enones that bear a CF3 group. chemicalbook.com

Key reactions in the derivatization of ETFBO include addition-elimination reactions and the thiazolium-catalyzed Stetter reaction. semanticscholar.orgresearchgate.netnortheastern.edu The Stetter reaction, a carbon-carbon bond-forming reaction involving the 1,4-addition of an aldehyde to a Michael acceptor, has been successfully employed with ETFBO to produce 1,4-dicarbonyl compounds. researchgate.net These products can then be further transformed into a variety of fluoroalkyl-substituted heterocycles. researchgate.net

The interaction of ETFBO with phosphorous nucleophiles also leads to the formation of unique organofluorine compounds. For example, its reaction with triethyl phosphite results in a [4+2] cycloaddition product, a 2,2,2-triethoxy-2,3-dihydro-3-ethoxy-5-trifluoromethyl-1,2λ5-oxaphospholene. researchgate.net With tributyl phosphine, a double addition product is formed. researchgate.net These examples underscore the versatility of ETFBO in generating a diverse library of novel organofluorine compounds through various derivatization strategies.

Synthesis of Fluorinated Heterocycles and Carbocycles

A significant application of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one lies in the synthesis of fluorinated heterocyclic compounds. nih.govresearchgate.nete-bookshelf.de These compounds are of great interest due to their prevalence in pharmaceuticals and agrochemicals. researchgate.nete-bookshelf.de ETFBO has proven to be a versatile precursor for a range of trifluoromethyl-substituted heteroarenes, including thiophenes, furans, pyrroles, and piperazines. semanticscholar.orgresearchgate.netnortheastern.edu

The synthesis of these heterocycles often involves a key addition-elimination reaction to ETFBO, followed by cyclization. semanticscholar.orgresearchgate.netnortheastern.edu For instance, the reaction of ETFBO with appropriate precursors can lead to the formation of trifluoromethyl-substituted pyrroles and related heterocycles. semanticscholar.org The compound's utility in synthesizing fluorinated pyrazoles is particularly well-documented and plays a crucial role in medicinal chemistry and drug discovery. researchgate.netinnospk.com

While the synthesis of fluorinated carbocycles from ETFBO is less explicitly detailed in the available literature, the fundamental reactivity of the molecule suggests potential pathways. For example, the dienophilic nature of the α,β-unsaturated ketone system could be exploited in Diels-Alder reactions with suitable dienes to construct six-membered carbocyclic rings bearing a trifluoromethyl group. Further research in this area could expand the synthetic utility of ETFBO to the realm of fluorinated carbocycles.

Potential in Advanced Materials Research and Specialty Chemicals

The unique properties imparted by the trifluoromethyl group make 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one a compound of interest for advanced materials research and the development of specialty chemicals. Fluorinated compounds often exhibit enhanced thermal stability, chemical resistance, and specific electronic properties, which are desirable in various materials applications.

The growing demand for fluorinated compounds in industries beyond pharmaceuticals and agrochemicals, such as in the development of advanced polymers and liquid crystals, suggests a promising future for versatile building blocks like ETFBO. innospk.com Its ability to introduce the trifluoromethyl group into a variety of molecular scaffolds makes it a valuable tool for tuning the properties of materials.

In the realm of specialty chemicals, ETFBO's role as a precursor to complex fluorinated molecules positions it as a key intermediate. innospk.com The synthesis of specialty chemicals often requires building blocks with specific functionalities, and ETFBO, with its reactive enone system and trifluoromethyl group, fits this description well. As research continues to uncover new applications for organofluorine compounds, the importance of versatile synthons like 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one is expected to grow.

Conclusion and Future Research Perspectives

Summary of Current Academic Understanding of 4-Ethoxy-1,1,2-trifluorobut-1-ene

The current academic understanding of 4-Ethoxy-1,1,2-trifluorobut-1-ene is exceptionally limited. Searches across multiple chemical and scientific databases have yielded minimal to no specific information on its synthesis, properties, or applications. The scientific community's focus has instead been heavily concentrated on its isomer, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, a ketone with a different arrangement of fluorine atoms and a carbonyl group. This discrepancy in research focus suggests that 4-Ethoxy-1,1,2-trifluorobut-1-ene may be a less common, less stable, or less synthetically accessible compound. Without dedicated studies, any discussion of its characteristics would be purely speculative and fall outside the bounds of established scientific knowledge.

Identification of Unexplored Research Avenues and Challenges

The dearth of information on 4-Ethoxy-1,1,2-trifluorobut-1-ene presents a wide-open field for chemical research. The primary and most fundamental unexplored avenue is the development of a reliable and efficient synthetic route to produce this specific isomer. Challenges in this area may include controlling the regioselectivity of fluorination and etherification reactions to achieve the desired 1,1,2-trifluoro substitution pattern on the butene backbone.

Once a synthetic pathway is established, a cascade of research opportunities will open up, including:

Characterization: Detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) to definitively confirm its structure and elucidate its electronic and conformational properties.

Physicochemical Properties: Determination of key physical constants such as boiling point, melting point, density, and solubility.

Reactivity Studies: Investigation of its reactivity in various chemical transformations, including addition, substitution, and polymerization reactions. The presence of the trifluoroethylidene group and the ethoxy group suggests a unique reactivity profile that warrants exploration.

Computational Modeling: Theoretical studies to predict its molecular geometry, electronic structure, and reaction mechanisms, which can complement and guide experimental work.

A significant challenge will be to distinguish it analytically from its more well-known isomers, requiring high-resolution analytical techniques.

Broader Implications of Research on Fluorinated Butene Derivatives for Chemical Innovation

While specific data on 4-Ethoxy-1,1,2-trifluorobut-1-ene is absent, research on the broader class of fluorinated butene derivatives holds significant promise for chemical innovation. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties.

Increased research into compounds like 4-Ethoxy-1,1,2-trifluorobut-1-ene could lead to:

Novel Materials: Fluorinated polymers often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. As a potential monomer, this compound could contribute to the development of new fluoropolymers with tailored properties.

Advanced Agrochemicals and Pharmaceuticals: The strategic incorporation of fluorine is a common strategy in the design of bioactive molecules. Understanding the synthesis and reactivity of novel fluorinated building blocks is crucial for the development of next-generation pesticides and drugs.

Environmentally Benign Refrigerants and Solvents: Fluorinated olefins are being investigated as potential replacements for hydrofluorocarbons (HFCs) due to their lower global warming potential. Research into the thermophysical properties of new fluorinated butenes is essential in this field.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.